

# Comparative Efficacy of 1H-pyrazolo[3,4-c]pyridine Analogs as GPR119 Agonists

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## Compound of Interest

Compound Name: 4-Chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1142572

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a series of novel 1H-pyrazolo[3,4-c]pyridine derivatives as potent G protein-coupled receptor 119 (GPR119) agonists. The data presented is based on a study by Matsuda et al. (2016), which details the design, synthesis, and biological evaluation of these compounds for the potential treatment of type 2 diabetes mellitus.

GPR119 is a G $\alpha$ s-coupled receptor primarily expressed in pancreatic  $\beta$ -cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucagon-like peptide-1 (GLP-1) secretion from L-cells and insulin secretion from  $\beta$ -cells. This dual action makes GPR119 an attractive therapeutic target for type 2 diabetes. The following sections present a comparative analysis of the efficacy of various 1H-pyrazolo[3,4-c]pyridine analogs in activating the GPR119 receptor.

## Efficacy of 1H-pyrazolo[3,4-c]pyridine Analogs

The following table summarizes the in vitro efficacy of synthesized 1H-pyrazolo[3,4-c]pyridine analogs as GPR119 agonists. The efficacy is presented as the half-maximal effective concentration (EC<sub>50</sub>), which represents the concentration of a compound at which it induces a response halfway between the baseline and maximum response. A lower EC<sub>50</sub> value indicates a higher potency. The lead compound, 4, was identified through a ligand-based drug design approach. Subsequent modifications focused on the left-hand aryl group (R<sup>1</sup>) and the right-hand piperidine N-capping group (R<sup>2</sup>).

Compound	R <sup>1</sup>	R <sup>2</sup>	GPR119 EC50 (nM)
4	4-MeO-2-Me-Ph	SO <sub>2</sub> Me	62
7a	4-MeO-2-Me-Ph	CO <sub>2</sub> Et	27
7b	4-MeO-2-Me-Ph	CO-c-Pr	20
7c	4-MeO-2-Me-Ph	CO-t-Bu	39
7d	4-MeO-2-Me-Ph	CO-Ph	100
12a	2,4-di-Me-Ph	SO <sub>2</sub> Me	100
12b	2-Me-4-CF <sub>3</sub> -Ph	SO <sub>2</sub> Me	240
12c	2-Me-4-Cl-Ph	SO <sub>2</sub> Me	130
12d	4-MeO-2-Et-Ph	SO <sub>2</sub> Me	110
12e	4-MeO-2-i-Pr-Ph	SO <sub>2</sub> Me	160
12f	2,4-di-MeO-Ph	SO <sub>2</sub> Me	600
12g	4-MeO-2-(MeO)-Ph	SO <sub>2</sub> Me	1300
12h	4-MeO-Ph	SO <sub>2</sub> Me	>10000
12i	2-Me-Ph	SO <sub>2</sub> Me	1100
17	4-MeO-2-Me-Ph	SO <sub>2</sub> Et	69
18	4-MeO-2-Me-Ph	SO <sub>2</sub> -n-Pr	150
19	4-MeO-2-Me-Ph	SO <sub>2</sub> -i-Pr	130
20	4-MeO-2-Me-Ph	SO <sub>2</sub> -c-Pr	110
21	4-MeO-2-Me-Ph	SO <sub>2</sub> -Ph	>10000
22	4-MeO-2-Me-Ph	SO <sub>2</sub> -CH <sub>2</sub> Ph	2400
23	4-MeO-2-Me-Ph	SO <sub>2</sub> (4-MeO-Ph)	>10000
24	4-MeO-2-Me-Ph	SO <sub>2</sub> (2-pyridyl)	8.3

## Experimental Protocols

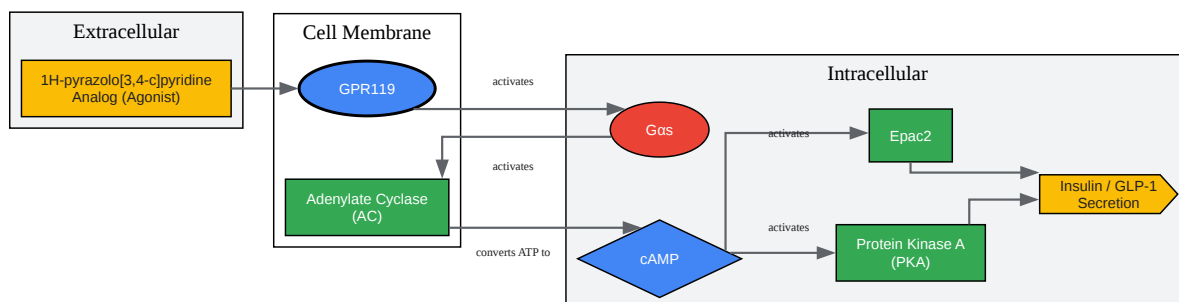
### In Vitro GPR119 Agonist Activity Assay:

The GPR119 agonist activity of the synthesized compounds was determined by measuring the intracellular accumulation of cyclic AMP (cAMP) in Chinese Hamster Ovary (CHO) cells stably expressing human GPR119.

- **Cell Culture:** CHO cells stably expressing human GPR119 were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Assay Procedure:**
  - Cells were seeded into 384-well plates and cultured for 24 hours.
  - The culture medium was removed, and the cells were washed with assay buffer (HBSS containing 10 mM HEPES and 0.5 mM IBMX).
  - The cells were then incubated with various concentrations of the test compounds in the assay buffer for 30 minutes at room temperature.
  - Following incubation, the intracellular cAMP levels were measured using a cAMP-Glo™ Assay kit (Promega) according to the manufacturer's instructions.
  - Luminescence was measured using a microplate reader.
- **Data Analysis:** The EC<sub>50</sub> values were calculated from the concentration-response curves using a four-parameter logistic curve fit.

## GPR119 Signaling Pathway

The activation of GPR119 by an agonist, such as the 1H-pyrazolo[3,4-c]pyridine analogs, initiates a signaling cascade that ultimately leads to the secretion of insulin and GLP-1.

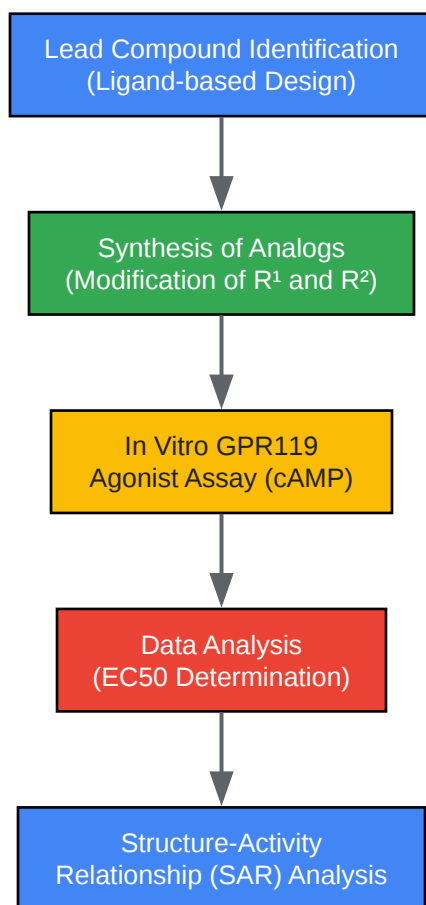


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Caption: GPR119 signaling cascade initiated by agonist binding.

## Experimental Workflow

The development and evaluation of the 1H-pyrazolo[3,4-c]pyridine analogs followed a structured workflow, from initial design to in vitro testing.



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Caption: Workflow for the development and evaluation of GPR119 agonists.

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